4-[(2-chloro-4-fluorophenoxy)methyl]-5-methyl-2-thiophenecarbaldehyde
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Overview
Description
Thiophene derivatives, including those with specific substituents like chloro, fluoro, and carbaldehyde groups, play a significant role in various fields of chemistry due to their diverse chemical and physical properties. These compounds are often synthesized for their potential applications in materials science, organic electronics, and as intermediates in pharmaceuticals and agrochemicals.
Synthesis Analysis
The synthesis of thiophene derivatives often involves palladium-catalyzed intramolecular cyclization, photochemical reactions, or condensation reactions with aldehydes and halides. For example, N-protected 4-(anilinomethyl)thiophene-2-carbaldehydes can be prepared by reacting 4-chloromethylthiophene-2-carbaldehyde with N-(2-halogenophenyl) substituted acetamides in the presence of carbonate salts, yielding functionally substituted thiophenes upon further cyclization (Bogza et al., 2018).
Molecular Structure Analysis
The molecular structure of thiophene derivatives is often elucidated using X-ray crystallography, revealing information about crystal packing, hydrogen bonding, and the spatial arrangement of functional groups. These structural analyses provide insights into the properties and reactivity of the compounds (Ulyankin et al., 2021).
Chemical Reactions and Properties
Thiophene derivatives undergo a variety of chemical reactions, including arylation, acylation, and alkylation, allowing for the introduction of diverse substituents. The presence of electron-withdrawing or electron-donating groups on the thiophene ring influences its reactivity and the outcome of these reactions (Fisyuk et al., 2012).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-[(2-chloro-4-fluorophenoxy)methyl]-5-methylthiophene-2-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClFO2S/c1-8-9(4-11(6-16)18-8)7-17-13-3-2-10(15)5-12(13)14/h2-6H,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFZFOFVMRALOFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(S1)C=O)COC2=C(C=C(C=C2)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClFO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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